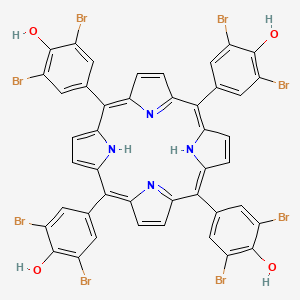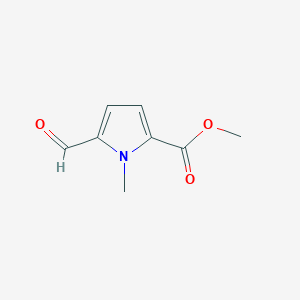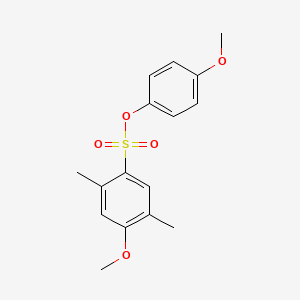![molecular formula C21H19FN2O3S B2465680 1-cyclopropyl-4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one CAS No. 2034290-18-9](/img/structure/B2465680.png)
1-cyclopropyl-4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a fluorobenzo[b]thiophene group, an azetidinyl group, and a pyridinone group . These groups suggest that this compound may have interesting chemical properties and could potentially be used in a variety of applications.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopropyl group might be introduced via a cyclopropanation reaction, while the fluorobenzo[b]thiophene group could potentially be synthesized via a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group would introduce strain into the molecule, while the azetidinyl group (a type of four-membered ring) would also contribute to the molecule’s three-dimensional structure .Chemical Reactions Analysis
This compound would likely undergo a variety of chemical reactions. For example, the pyridinone group could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a fluorine atom could potentially make the compound more lipophilic, affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds with structural elements similar to the one , such as cyclopropyl groups, fluorobenzo[b]thiophene motifs, and azetidine units, are frequently explored in synthetic chemistry for their unique physical and chemical properties. For example, studies on bicyclic thiophene derivatives have revealed interesting NMR spectral characteristics, such as through-space H–F coupling over seven bonds, which could be relevant for the structural analysis and conformational studies of similar compounds (Hirohashi, Inaba, & Yamamoto, 1975).
Pharmacological Applications
Compounds containing azetidine and thiophene rings have been synthesized and evaluated for various pharmacological activities. For instance, azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole have been synthesized and evaluated for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya, Gopal, Padmashali, & Manohara, 2008). Such studies suggest potential therapeutic applications for compounds with similar structural features.
Antibacterial and Antifungal Activities
Research on 7-azetidinylquinolones has demonstrated significant antibacterial and antifungal properties, particularly against Gram-positive and Gram-negative bacteria. These findings highlight the potential of azetidine-containing compounds in the development of new antimicrobial agents (Frigola et al., 1994).
Antimicrobial Activity
Further studies have explored the antimicrobial activity of Schiff’s base, azetidinones, and thiazolidinones derivatives, indicating that certain structural modifications can enhance antimicrobial potency. This suggests that compounds with similar structural elements could be explored for antimicrobial applications (Mistry, Desai, & Desai, 2016).
Pesticidal Activities
The pesticidal activity of thiazole derivatives, including those with cyclopropylaminopyrimidinyl and thiophenyl groups, has been investigated, revealing potential applications in agricultural sciences for pest control (Choi et al., 2015).
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-12-6-16(9-20(25)24(12)15-3-4-15)27-17-10-23(11-17)21(26)19-8-13-7-14(22)2-5-18(13)28-19/h2,5-9,15,17H,3-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWISNJOQMZZPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC5=C(S4)C=CC(=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2465598.png)
![4-Chloro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2465601.png)





![1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2465611.png)
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2465612.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2465613.png)
![3-[(Propylamino)sulfonyl]benzamide](/img/structure/B2465614.png)
![(3Z)-1-(4-methylbenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2465617.png)
![1-(tert-butyl)-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465618.png)
![tert-butyl N-[(4-chlorobenzoyl)amino]carbamate](/img/structure/B2465619.png)